N-(4-methylbenzyl)-4-phenylbutanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-15-10-12-17(13-11-15)14-19-18(20)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,19,20) |
InChI Key |
QJSURMSRAWBJAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2 |
solubility |
9.2 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Methylbenzyl 4 Phenylbutanamide
Retrosynthetic Analysis of N-(4-methylbenzyl)-4-phenylbutanamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The most logical disconnection for an amide, such as this compound, is the C-N bond of the amide group. This disconnection reveals the two primary precursors: a carboxylic acid and an amine.
Figure 1: Retrosynthetic Disconnection of this compound
Caption: The retrosynthetic analysis of this compound identifies 4-phenylbutanoic acid and 4-methylbenzylamine as the key synthetic precursors.
This analysis simplifies the synthetic challenge into two main tasks: the synthesis of 4-phenylbutanoic acid and 4-methylbenzylamine, followed by their coupling to form the target amide.
Established Synthetic Routes to this compound and Related Butanamides
The formation of the amide bond is a cornerstone of organic synthesis, with numerous well-established methods available for coupling carboxylic acids and amines.
Amide Coupling Reactions for this compound Synthesisnih.gov
The direct reaction of a carboxylic acid and an amine to form an amide is a condensation reaction that releases a molecule of water. This process is typically facilitated by the use of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents can be employed for the synthesis of this compound from 4-phenylbutanoic acid and 4-methylbenzylamine. The choice of reagent can influence reaction conditions and yields. nih.gov
Interactive Data Table: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Abbreviation | Typical Co-reagent/Base | Typical Solvent | Typical Temperature | General Yield Range |
| N,N'-Dicyclohexylcarbodiimide | DCC | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp | 60-90% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | 0 °C to Room Temp | 70-95% |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | 0 °C to Room Temp | 80-98% |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | 0 °C to Room Temp | 85-99% |
| Thionyl Chloride | SOCl₂ | Pyridine or Triethylamine (TEA) | Toluene (B28343) or Dichloromethane (DCM) | 0 °C to Reflux | 50-85% |
| Oxalyl Chloride | (COCl)₂ | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp | 60-90% |
Multi-Step Synthetic Sequences Incorporating the Phenylbutanamide Moiety
A complete synthesis of this compound requires the preparation of its precursors, 4-phenylbutanoic acid and 4-methylbenzylamine, which can be synthesized from simpler starting materials.
Synthesis of 4-Phenylbutanoic Acid:
A common method for the synthesis of 4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene (B151609) with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), followed by reduction of the resulting keto acid. researchgate.netorganic-chemistry.orgmdpi.comuni-freiburg.de
Step 1: Friedel-Crafts Acylation: Benzene reacts with γ-butyrolactone and AlCl₃. The reaction mixture is then worked up with acid to yield 4-oxo-4-phenylbutanoic acid.
Step 2: Clemmensen or Wolff-Kishner Reduction: The ketone group of 4-oxo-4-phenylbutanamide (B8663866) is reduced to a methylene (B1212753) group to afford 4-phenylbutanoic acid.
Synthesis of 4-Methylbenzylamine:
4-Methylbenzylamine can be prepared from p-xylene (B151628) or toluene through various synthetic routes. rsc.orgnih.gov One common laboratory-scale synthesis involves the following steps:
Step 1: Benzylic Bromination: p-Xylene is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator to form 4-methylbenzyl bromide.
Step 2: Gabriel Synthesis or Azide (B81097) Displacement: The 4-methylbenzyl bromide can then be converted to the corresponding amine. In the Gabriel synthesis, it reacts with potassium phthalimide, followed by hydrolysis. Alternatively, reaction with sodium azide followed by reduction (e.g., with LiAlH₄ or H₂/Pd) yields 4-methylbenzylamine.
Once the precursors are synthesized, they can be coupled using one of the methods described in section 2.2.1 to yield this compound.
Strategies for Stereoselective Synthesis of this compound Isomers
This compound itself is not chiral. However, if a substituent were introduced on the butanamide chain, for instance at the α or β position, a stereocenter would be created, leading to the possibility of stereoisomers. The synthesis of specific stereoisomers would require stereoselective methods.
For a hypothetical chiral analog, such as N-(4-methylbenzyl)-2-alkyl-4-phenylbutanamide, several strategies could be employed:
Use of Chiral Auxiliaries: A chiral auxiliary, such as a chiral oxazolidinone, could be attached to the 4-phenylbutanoic acid precursor. Subsequent alkylation at the α-position would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Removal of the auxiliary would then provide the enantiomerically enriched carboxylic acid, which could be coupled with 4-methylbenzylamine.
Asymmetric Catalysis: An asymmetric hydrogenation of an unsaturated precursor to the chiral carboxylic acid could be performed using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand). This would generate the desired enantiomer of the carboxylic acid.
Enzymatic Resolution: A racemic mixture of the chiral carboxylic acid could be resolved using a lipase (B570770) enzyme that selectively esterifies one enantiomer, allowing for the separation of the two.
Advanced Synthetic Strategies for this compound Analogs
Modern synthetic chemistry offers advanced catalytic methods that can be applied to the synthesis of this compound and its analogs with high efficiency and functional group tolerance.
Catalytic Approaches in this compound Synthesis
Direct catalytic amidation reactions are becoming increasingly popular as they often offer milder conditions and generate less waste compared to traditional coupling reagents.
Boronic Acid Catalysis: Arylboronic acids, particularly those with electron-withdrawing groups or ortho-substituents, have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. organic-chemistry.org For the synthesis of this compound, a catalytic amount of an ortho-iodoarylboronic acid could be used to promote the coupling of 4-phenylbutanoic acid and 4-methylbenzylamine, typically in a solvent that allows for the azeotropic removal of water. organic-chemistry.org
Transition Metal Catalysis: While less common for the direct coupling of simple carboxylic acids and amines, transition metal-catalyzed cross-coupling reactions are powerful tools for synthesizing analogs. For instance, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) could be used to couple an aryl halide with an amide, or an amine with an acyl chloride. This allows for significant variation in the aromatic portions of the molecule. Nickel/photoredox dual catalysis has also emerged as a powerful method for the asymmetric cross-coupling to form chiral N-benzylic heterocycles, a strategy that could be adapted for the synthesis of chiral analogs.
These advanced methods provide a versatile toolkit for the synthesis of this compound and a diverse library of its analogs for further research.
High-Throughput Synthesis and Combinatorial Libraries for this compound Derivatives
The synthesis of this compound and its derivatives can be significantly accelerated through high-throughput synthesis (HTS) and the creation of combinatorial libraries. These approaches are pivotal in modern drug discovery and materials science, enabling the rapid generation of a multitude of structurally related compounds for screening.
Miniaturized and automated platforms are at the forefront of HTS for amide synthesis. rsc.org Technologies like acoustic dispensing can be employed to perform reactions, such as the Groebcke–Blackburn–Bienaymé three-component reaction (GBB-3CR), on a nanomole scale in high-density formats like 1536-well plates. rsc.org This methodology allows for the "on-the-fly" synthesis of compound libraries which can be immediately subjected to screening assays, reducing time, cost, and environmental impact. rsc.org For a library of this compound derivatives, one could vary the substituents on either the benzyl (B1604629) or the phenyl ring of the core structure.
Combinatorial chemistry, particularly solid-phase synthesis, offers a systematic way to produce large, indexed libraries of amides. Using a resin support, either 4-phenylbutanoic acid or 4-methylbenzylamine could be anchored, followed by reaction with a diverse set of corresponding amines or carboxylic acids to generate a library of derivatives. chemrxiv.org This bead-based approach allows for the synthesis of millions of distinct compounds in a single process, with each bead carrying a unique molecule. chemrxiv.org Advanced screening methods, such as Fiber-optic Array Scanning Technology (FAST), can then be used to screen these libraries at rates of millions of compounds per minute to identify hits with desired biological activities. chemrxiv.org
The general synthetic approach for this compound involves the coupling of 4-phenylbutanoic acid and 4-methylbenzylamine. This fundamental amide bond formation can be adapted to a combinatorial format. By creating arrays of derivatives of both starting materials, a matrix of novel amides can be synthesized in parallel. For instance, a library could be constructed by reacting a panel of substituted phenylbutanoic acids with a panel of substituted benzylamines, including 4-methylbenzylamine.
Table 1: Potential Components for a Combinatorial Library of this compound Derivatives
| Core Structure A: Phenylbutanoic Acid Analogs | Core Structure B: Benzylamine Analogs |
| 4-Phenylbutanoic acid | 4-Methylbenzylamine |
| 4-(4-Chlorophenyl)butanoic acid | 4-Chlorobenzylamine |
| 4-(4-Methoxyphenyl)butanoic acid | 4-Methoxybenzylamine |
| 3-Phenylbutanoic acid | 3-Methylbenzylamine |
| 4-Cyclohexylbutanoic acid | Benzylamine |
Sustainable and Green Chemistry Principles in this compound Production
The production of this compound can be optimized by incorporating principles of green and sustainable chemistry to minimize environmental impact and enhance efficiency. Key areas of focus include the use of environmentally benign solvents, catalytic processes, and atom-economical reactions.
A significant advancement in green amide synthesis is the move away from traditional stoichiometric coupling reagents, which generate substantial waste. Catalytic methods for direct amidation of carboxylic acids and amines are preferred. For the synthesis of this compound, this would involve the direct reaction of 4-phenylbutanoic acid with 4-methylbenzylamine using a catalyst that promotes the removal of water.
Another green strategy involves the synthesis of amides from alcohols and azides, which can be catalyzed by bifunctional catalysts like gold nanoparticles supported on DNA (Au/DNA). rsc.org This method offers an alternative route that avoids the pre-activation of carboxylic acids. The use of bio-based solvents, which are derived from renewable resources, is also a critical aspect of greening the synthesis process. researchgate.net Solvents derived from biomass can replace conventional volatile organic compounds (VOCs), reducing pollution and hazards associated with the synthesis. researchgate.net
The principles of sustainable synthesis for this compound are summarized below:
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric activators to reduce waste. This includes using acid or base catalysts or more advanced transition-metal catalysts.
Alternative Solvents: Utilizing water or bio-based solvents to replace hazardous organic solvents like dichloromethane (DCM) or dimethylformamide (DMF). researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amidation, where water is the only byproduct, is highly atom-economical.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Analytical Characterization Techniques for this compound
The definitive identification and purity assessment of this compound rely on a suite of modern analytical techniques. These methods provide information on the compound's molecular structure, purity, and solid-state conformation.
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and 4-methylbenzyl groups, the benzylic methylene protons (CH₂-N), the aliphatic methylene protons of the butanamide chain, and the methyl protons of the tolyl group. The chemical shifts and coupling patterns provide a detailed map of the proton environment. For example, the protons on the benzyl group would likely appear as a singlet, while the protons on the phenylbutanamide backbone would show characteristic multiplets. rsc.org
¹³C NMR: The carbon NMR spectrum would confirm the presence of all 19 carbon atoms in the molecule, including the carbonyl carbon of the amide, the distinct aromatic carbons, and the aliphatic carbons of the chain and methyl group. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands for this compound include:
A strong absorption band for the amide C=O stretching vibration, typically found around 1630-1680 cm⁻¹.
An N-H stretching vibration band for the secondary amide, appearing in the region of 3230-3270 cm⁻¹. researchgate.net
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
C=C stretching vibrations for the aromatic rings. nist.gov
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can offer structural information through fragmentation patterns. For this compound (C₁₉H₂₁NO), the expected molecular weight is approximately 283.38 g/mol . ontosight.ai Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 284. rsc.org
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons (~7.1-7.3 ppm), N-H proton (amide), benzylic CH₂ (~4.3 ppm), aliphatic (CH₂)n chain, and tolyl CH₃ (~2.3 ppm). rsc.org |
| ¹³C NMR | Signal for amide carbonyl (C=O) (~172 ppm), signals for aromatic carbons (~125-140 ppm), and aliphatic carbons. researchgate.net |
| IR (cm⁻¹) | N-H stretch (~3250), C-H stretch (aromatic/aliphatic, ~2850-3100), C=O stretch (amide, ~1640). researchgate.net |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z ≈ 284. |
Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are essential for determining the purity of a synthesized batch of this compound and for separating it from starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for assessing the purity of non-volatile compounds like amides. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be suitable. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. This method is also used to monitor the progress of a reaction. nih.gov
Gas Chromatography (GC): For a thermally stable and sufficiently volatile compound, GC can be an effective purity assessment tool. The compound is vaporized and passed through a column, and detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS is particularly powerful as it provides both retention time data for purity and mass spectra for identity confirmation of the peak and any impurities. researchgate.net The choice between HPLC and GC would depend on the thermal stability and volatility of the compound and its potential impurities.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure in the solid state. mdpi.com
This powerful technique yields precise information on:
Molecular Conformation: The exact spatial arrangement of the atoms, including bond lengths, bond angles, and torsion angles. This would reveal the planarity of the amide bond and the relative orientations of the phenyl and 4-methylbenzyl rings.
Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions such as hydrogen bonding, van der Waals forces, and potentially π-π stacking between the aromatic rings. eurjchem.com For this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, potentially leading to the formation of chains or dimeric structures in the crystal. mdpi.com
Absolute Stereochemistry: If a chiral version of the compound were synthesized, X-ray crystallography could determine its absolute configuration.
The process involves growing a single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to build a model of the electron density and, from that, the atomic positions. mdpi.com
Biological Activity Profiling of N 4 Methylbenzyl 4 Phenylbutanamide
In Vitro Pharmacological Investigations
In vitro studies are foundational in characterizing the biological effects of a novel chemical entity. These experiments, conducted in a controlled environment outside of a living organism, utilize isolated proteins, cells, or tissues to determine the compound's direct interactions with biological targets and its effects on cellular functions.
Receptor Binding and Enzyme Modulation Studies
The initial step in understanding a compound's mechanism of action often involves assessing its ability to bind to specific biological macromolecules, such as receptors and enzymes, and to modulate their activity.
To identify the potential molecular targets of N-(4-methylbenzyl)-4-phenylbutanamide, a broad screening approach is typically undertaken. This involves testing the compound against a large panel of known receptors and enzymes. Techniques such as radioligand binding assays or competitive binding assays are employed, where the test compound's ability to displace a known, labeled ligand from its receptor is measured. The interaction of a ligand with its receptor is a crucial element in activating intracellular signaling pathways. nih.gov
Computational methods, such as molecular docking, can also be used to predict potential binding interactions based on the three-dimensional structures of the compound and various protein targets. These predictions help to prioritize which receptors or enzymes to investigate experimentally.
Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. nih.gov Therefore, assessing a compound's ability to inhibit kinase activity is a standard part of pharmacological profiling.
Kinase inhibition assays measure the compound's effect on the catalytic activity of specific kinases. nih.gov These assays typically involve incubating the kinase with its substrate (often a peptide) and ATP, in the presence and absence of the test compound. The amount of phosphorylated substrate is then quantified. A reduction in phosphorylation indicates that the compound is inhibiting the kinase. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity. The discovery of novel and potent kinase inhibitors often involves screening against a wide array of kinases to determine both potency and selectivity. nih.gov
Table 1: Illustrative Data from a Kinase Inhibition Assay This table is a hypothetical representation of data that could be generated for this compound.
| Kinase Target | IC50 (nM) | Assay Type |
|---|---|---|
| Kinase A | Data Not Available | Radiometric |
| Kinase B | Data Not Available | Luminescence-based |
| Kinase C | Data Not Available | Fluorescence-based |
Once a potential receptor target has been identified, a more detailed ligand-receptor interaction profile is established. This involves determining the binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki), and the nature of the interaction (e.g., agonist, antagonist, or inverse agonist). These interactions are fundamental to many therapeutic strategies. nih.gov
Techniques like surface plasmon resonance (SPR) can provide real-time data on the kinetics of binding and dissociation. For G-protein coupled receptors (GPCRs), functional assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, are used to characterize the functional consequences of ligand binding.
Given that many neurologically active compounds modulate neurotransmitter release, investigating the effect of this compound on glutamate (B1630785) release would be a key area of study. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its dysregulation is associated with various neurological disorders.
Experiments to investigate the inhibition of glutamate release are often conducted using isolated nerve terminals (synaptosomes) or cultured neurons. These preparations can be stimulated to release glutamate, and the amount of released neurotransmitter is measured in the presence and absence of the test compound. The mechanisms underlying any observed inhibition can be further explored by examining the compound's effects on ion channels (e.g., calcium and sodium channels) and other presynaptic proteins involved in the synaptic vesicle cycle. Neuropeptides, for instance, are known to inhibit glutamate release through their interaction with presynaptic G-protein coupled receptors. nih.gov
Cell-Based Bioassays and Screening
Cell-based bioassays provide a more physiologically relevant context than isolated protein assays by assessing the compound's effects within a living cell. nih.gov These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis (programmed cell death), and the activation of specific signaling pathways.
High-throughput screening (HTS) of large compound libraries using cell-based assays is a common strategy in the early stages of drug discovery to identify "hit" compounds with a desired biological activity. For a compound like this compound, a panel of cell lines representing different tissues or disease states (e.g., cancer cell lines, neuronal cell lines) would be used to assess its bioactivity profile.
Assays for Cell Viability and Proliferation in Various Cell Lines
The assessment of a compound's effect on cell viability and proliferation is a fundamental first step in determining its cytotoxic or cytostatic potential. These assays are crucial for identifying potential anti-cancer agents. While specific data on this compound is not extensively detailed in the provided search results, the methodologies for such evaluations are standardized.
Commonly, tetrazolium reduction assays (like MTT, MTS, and XTT) are employed to measure cell viability. nih.gov These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. nih.gov For instance, the MTT assay protocol involves incubating cells with the test compound, adding the MTT solution, and then solubilizing the resulting formazan crystals for measurement. nih.gov
Studies on structurally related compounds illustrate this approach. For example, various N-substituted benzoyltaurinamide derivatives were evaluated for their cytotoxic activity against brain (SH-SY5Y) and breast (MDA-MB-231) cancer cell lines, with IC50 values determined to quantify their potency. nih.gov Similarly, the viability of HeLa cells was assessed after treatment with imidazole (B134444) derivatives, with the most active compound, 4f, selected for further mechanistic studies based on its low IC50 value (3.24 µM). nih.gov
The table below outlines the typical format for presenting such data, populated with examples from related amide compounds.
Table 1: Cytotoxicity of Structurally Related Amide Derivatives in Various Cancer Cell Lines
| Compound Class | Cell Line | Assay | Endpoint | Result | Reference |
| Benzoyltaurinamide Derivatives | SH-SY5Y (Brain Cancer) | Cytotoxicity Assay | IC50 | 26.0–237.8 µM | nih.gov |
| Imidazole Derivatives | HeLa (Cervical Cancer) | MTT Assay | IC50 | 3.24 µM (for compound 4f) | nih.gov |
| Diorganotin(IV) Dithiocarbamates | K562 (Erythroleukaemia) | MTT Assay | IC50 | 4.2 µM (for C1), 1.6 µM (for C2) | ukm.my |
Investigation of Apoptotic Pathways and Cell Cycle Modulation
Compounds that reduce cell viability are often investigated for their ability to induce programmed cell death (apoptosis) or to halt the cell cycle.
Research into novel benzoylurea (B1208200) and imidazole derivatives demonstrates that such compounds can trigger apoptosis. nih.govresearchgate.net The induction of apoptosis is a desirable trait for anti-cancer agents. ukm.my Mechanistic studies on taurine-based derivatives have shown that they can induce the intrinsic apoptotic pathway by modulating the expression levels of key regulatory proteins. nih.gov This involves the upregulation of pro-apoptotic proteins like BAX, caspase-3, and caspase-9, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov For example, compound 4f, an imidazole derivative, was found to significantly increase the expression of Bax and Caspase-3 proteins while decreasing Bcl-2 expression in HeLa cells. nih.gov
Furthermore, compounds can exert their anti-proliferative effects by arresting the cell cycle at specific phases. A novel benzoylurea derivative, SUD, was found to arrest the cell cycle in a cell-line-specific manner: at the G2 phase in MCF-7 breast cancer cells and at the G1 phase in BGC-823 gastric cancer cells. researchgate.net This cell cycle arrest was associated with changes in the expression of key regulatory genes and proteins, including p53, Chk1, cyclin B1, and CDK1/4. researchgate.net
Cellular Pathway Modulation (e.g., Gene Expression, Protein Phosphorylation)
The biological effects of a compound are ultimately mediated by its influence on cellular signaling pathways. This can involve altering gene expression or changing the phosphorylation state of key proteins. nih.govnumberanalytics.com
Protein phosphorylation, the addition of a phosphate (B84403) group to a protein, is a critical regulatory mechanism in signal transduction. numberanalytics.com Kinases and phosphatases, the enzymes that add and remove phosphate groups respectively, are key targets for therapeutic intervention. For example, the pro-apoptotic protein Par-4 is activated via phosphorylation by protein kinase A (PKA), an event that is often elevated in cancer cells. nih.gov
Structurally related compounds to this compound have been shown to modulate key inflammatory and survival pathways. N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative DMMA were found to inhibit the production of inflammatory cytokines in THP-1 cells by blocking the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κΒ inflammatory signaling pathways. frontiersin.org Similarly, phlorofucofuroeckol B (PFFB), a natural compound, suppressed the inflammatory response in microglial cells by downregulating the IκB-α/NF-κB pathway, which was mediated by the Akt/ERK/JNK pathways. mdpi.com
Oxidative Stress Response Evaluation and Radical Scavenging Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous disease states. Compounds with antioxidant properties can mitigate this stress.
While direct radical scavenging data for this compound is not available in the search results, related molecules have demonstrated significant anti-oxidative effects. For instance, 4-phenylbutyric acid (4-PBA) has been shown to attenuate oxidative stress induced by a high-fat diet or high ammonia (B1221849) levels in aquaculture models. nih.gov This effect was linked to its ability to inhibit endoplasmic reticulum stress, as evidenced by the alleviation of changes in ER stress molecules and the preservation of ER ultrastructure. nih.gov In another study, N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative DMMA demonstrated protective effects in a mouse model of rheumatoid arthritis by increasing the expression of anti-oxidation proteins like nuclear factor erythroid-related factor (Nrf)2 and heme oxygenase (HO)1. frontiersin.org
Assessment of Inflammatory Cytokine Modulation in Cellular Models
Chronic inflammation is a key factor in many diseases, and the modulation of inflammatory cytokines is a major therapeutic goal.
Studies on related amide-containing compounds show potent anti-inflammatory activity. Novel N-phenylcarbamothioylbenzamides exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice. nih.govnih.gov This activity was linked to a potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govnih.gov Specifically, compounds 1e and 1h from this series showed potent anti-inflammatory activity (61.45% and 51.76% inhibition, respectively) and significantly reduced PGE2 levels. nih.govresearchgate.net
In cellular models, N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative DMMA were shown to inhibit the production of the pro-inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-1β in LPS-stimulated THP-1 human monocytic cells. frontiersin.org The anti-inflammatory cytokine IL-4 is known to downregulate the release of pro-inflammatory cytokines from mononuclear phagocytes, highlighting a key mechanism for controlling inflammation that could be exploited by therapeutic agents. nih.govnih.gov
Table 2: Anti-inflammatory Activity of Structurally Related Amide Derivatives
| Compound/Class | Model | Key Findings | Reference |
| N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema (mice) | Significant inhibition of inflammation (up to 61.45%); Potent inhibition of PGE2 synthesis. | nih.govnih.gov |
| N-benzyl-N-methyldecan-1-amine (BMDA) | LPS-stimulated THP-1 cells | Inhibited TNF-α and IL-1β production; Blocked JNK, p38 MAPK, and NF-κΒ signaling. | frontiersin.org |
| 3-Hydroxy-4,7-megastigmadien-9-one | CpG-stimulated dendritic cells | Markedly inhibits IL-12 p40, IL-6 and TNF-α production. | mdpi.com |
Investigation of Specific Biological Efficacies
Antimicrobial Activity (Antibacterial, Antifungal)
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. mdpi.com Benzamide derivatives have been explored for this purpose.
Studies on various N-phenylbenzamides and related structures have revealed promising antimicrobial potential. mdpi.com For example, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net Another quinazoline-based compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, demonstrated antibacterial and antibiofilm activity against both S. aureus and S. epidermidis, with minimum inhibitory concentrations (MIC) of 25 µM and 15 µM, respectively. nih.gov
In the realm of antifungal research, a series of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives displayed moderate to good activity against several plant pathogenic fungi. nih.gov Notably, compound 3e from this series showed significant antifungal activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, which was superior to the positive control, boscalid. nih.gov Natural phenolic compounds like carvacrol (B1668589) also exhibit strong antimicrobial effects against a wide range of bacteria and fungi, including Candida albicans. mdpi.com
Table 3: Antimicrobial Activity of Structurally Related Benzamide and Amide Derivatives
| Compound/Class | Target Organism(s) | Type of Activity | Key Result(s) | Reference |
| N4-benzyl-N2-phenylquinazoline-2,4-diamine | S. aureus, S. epidermidis | Antibacterial, Antibiofilm | MICs of 25 µM and 15 µM, respectively. | nih.gov |
| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamides | A. solani, B. cinerea, S. sclerotiorum | Antifungal | Compound 3e showed activity superior to boscalid. | nih.gov |
| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Antibacterial | Good activity against Gram-positive strains. | researchgate.net |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | A. flavus, C. albicans | Antifungal | Over 65% growth reduction of A. flavus (compounds 1 & 4). | nih.gov |
Pre-clinical In Vivo Efficacy Studies
Evaluation of this compound in Disease Progression Models
Detailed studies evaluating the efficacy and biological response of this compound in various disease progression models are not available in the reviewed scientific literature. The potential for this compound to be explored in conditions like inflammatory diseases, neurological disorders, and cancer has been noted, but specific preclinical data remains unpublished. ontosight.ai
There is no specific data available from in vivo animal models to assess the anti-inflammatory responses of this compound. While general anti-inflammatory research often utilizes models like carrageenan-induced paw edema or adjuvant-induced arthritis in rodents to test novel compounds, no such studies have been published for this specific chemical. mdpi.comnih.gov
The evaluation of this compound in animal models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease has not been reported in the scientific literature. Standard preclinical models, which include neurotoxin-induced models (e.g., using MPTP or 6-OHDA) and genetic models, are commonly used to test new therapeutic agents, but results for this compound are not available. nih.govnih.gov
There are no published studies detailing the efficacy of this compound in animal models of infectious diseases. The assessment of new compounds for antibacterial or antiviral activity typically involves challenging animal models with specific pathogens to evaluate survival rates and pathogen load, but such data for this compound is absent from the literature. nih.gov
While the potential for this compound in cancer research has been suggested, there is no available data on its ability to inhibit tumor growth or metastasis in pre-clinical models. ontosight.ai Such studies, often involving xenografts where human cancer cells are implanted in immunocompromised mice, have not been published for this compound. nih.govscilit.com
Assessment of Systemic Biological Responses
Information regarding the systemic biological responses to this compound, specifically its impact on organ-specific biomarkers, is not available in the reviewed literature. Assessment of biomarkers for kidney function (e.g., serum creatinine, BUN) or liver injury (e.g., ALT, AST) is a standard part of preclinical evaluation, but no such data has been reported for this compound.
General Tolerability and Systemic Biological Integrity
Detailed research findings
Interactive data tables
Additionally, a table of mentioned chemical compounds cannot be compiled as no related compounds were discussed in the context of this compound's biological activity.
It is crucial to rely on peer-reviewed and published research to ensure the accuracy and validity of scientific information. In this instance, the necessary data for this compound is not available in the public domain.
Structure Activity Relationship Sar Studies of N 4 Methylbenzyl 4 Phenylbutanamide and Analogs
Rational Design and Synthesis of N-(4-methylbenzyl)-4-phenylbutanamide Derivatives
The rational design of derivatives of this compound is typically guided by a known biological target or a desired pharmacological effect. The process often begins with a lead compound, which may be this compound itself or a related molecule, that has shown some level of desired activity. Scientists then design new analogs by making specific structural modifications aimed at improving potency, selectivity, and pharmacokinetic properties. researchgate.net
The synthesis of these derivatives generally follows established chemical pathways for amide bond formation. A common and straightforward method involves the coupling of 4-phenylbutanoic acid with 4-methylbenzylamine (B130917). To facilitate this reaction, the carboxylic acid is often activated first. For instance, it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with the amine to form the desired amide.
Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used to directly couple the carboxylic acid and amine under milder conditions. The general synthetic scheme allows for high modularity, where various substituted phenylbutanoic acids and benzylamines can be used to generate a library of diverse analogs for SAR studies. mdpi.com This iterative process of design, synthesis, and biological testing is fundamental to optimizing the lead structure. nih.gov
Identification of Core Pharmacophores and Essential Structural Motifs for Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, SAR studies have helped to identify several key structural motifs that are essential for its activity.
The core structure can be deconstructed into three main components:
The Phenyl Ring (of the phenylbutanamide moiety): This aromatic ring often engages in hydrophobic or π-π stacking interactions within the target's binding pocket. Its substitution pattern can modulate these interactions and influence electronic properties.
The Amide Linker (-CONH-): This group is a critical hydrogen bonding motif. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. The rigidity of the amide bond also helps to orient the two aromatic rings in a specific conformation.
The spatial arrangement of these three components constitutes the basic pharmacophore. The flexible four-carbon chain (butanamide) allows the phenyl and benzyl (B1604629) groups to adopt various conformations to fit optimally into the binding site of a biological target.
Influence of Substituent Modifications on Biological Potency and Selectivity
Modifying the substituents on the aromatic rings is a primary strategy for exploring the SAR of this compound and optimizing its activity.
The position of substituents on the aromatic rings can have a profound impact on biological activity, a phenomenon known as the positional isomer effect. mdpi.com This is because changing a substituent's position alters the molecule's shape and the location of its electronic and hydrogen-bonding features, which in turn affects how it fits into its biological target.
For the N-benzyl ring, moving the methyl group from the para (4-position) to the meta (3-position) or ortho (2-position) can lead to significant changes in potency. This is often due to steric clashes that might occur with an ortho substituent, or a suboptimal fit for a meta substituent within a specific binding pocket. For example, in a related series of benzamide derivatives, a substituent at the 2-position of a phenyl ring was found to be more favorable for fungicidal activity than substituents at other positions. mdpi.com
| Compound | Substituent Position | Relative Activity |
| Analog A | 4-methyl (para) | +++ |
| Analog B | 3-methyl (meta) | ++ |
| Analog C | 2-methyl (ortho) | + |
Note: This table is a representative example based on general SAR principles; 'Relative Activity' is a qualitative measure where +++ indicates the highest activity.
The electronic and steric properties of substituents also play a critical role in determining biological potency. researchgate.netrsc.orgrsc.org
Electronic Effects: Substituents can be either electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -CF₃, -NO₂). These groups alter the electron density of the aromatic ring and can influence interactions such as π-π stacking or cation-π interactions. For instance, replacing the 4-methyl group (electron-donating) with a 4-chloro group (electron-withdrawing) can drastically change the molecule's interaction profile. In some series, electron-withdrawing groups have been shown to enhance activity. nih.govscielo.br
Steric Effects: The size and shape of a substituent (its steric profile) determine how well the molecule can physically fit into the binding site of a target. A small substituent like fluorine may be well-tolerated, while a bulky group like a tert-butyl group might prevent the molecule from binding correctly due to steric hindrance. rsc.org However, in some cases, a larger group may be beneficial if it can access and occupy a specific hydrophobic pocket in the target protein.
| Analog | Substituent on N-benzyl ring | Electronic Effect | Steric Effect | Relative Potency |
| Parent | 4-Methyl | Donating | Moderate | Baseline |
| Analog D | 4-Chloro | Withdrawing | Moderate | Variable |
| Analog E | 4-Methoxy | Donating | Moderate | Variable |
| Analog F | 4-Trifluoromethyl | Strongly Withdrawing | Large | Variable |
| Analog G | 4-H (unsubstituted) | Neutral | Small | Variable |
Note: This table illustrates how different substituents can modulate the properties of the parent compound. 'Relative Potency' is variable as the optimal substituent depends entirely on the specific biological target.
Stereochemical Considerations in this compound Activity
Stereochemistry refers to the 3D arrangement of atoms in a molecule. While this compound itself is achiral (it does not have a chiral center), the introduction of substituents on the butanamide chain can create one or more chiral centers. For example, adding a methyl group to the alpha-carbon of the butanamide moiety would result in two enantiomers (R and S).
It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may bind with high affinity, while the other may bind weakly or not at all. Although specific studies on the stereochemistry of this compound derivatives are not widely reported in the provided search results, it is a critical consideration in the development of any analog that contains a chiral center.
Development of Predictive SAR Models
To more efficiently guide the drug design process, computational methods are often used to develop predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are built to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com
For a series of this compound analogs, a QSAR model would be developed using a "training set" of compounds for which the biological activity is known. The model would use calculated molecular descriptors (representing properties like hydrophobicity, electronic distribution, and molecular shape) to create a mathematical equation that predicts the activity.
This equation can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives (a "test set"). This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, saving time and resources. More advanced techniques like 4D-QSAR can also incorporate information about the conformational flexibility of the ligands and their interaction with a receptor, leading to more accurate predictions. mdpi.com These predictive models are invaluable tools in modern medicinal chemistry for the rational design of new therapeutic agents.
Computational and Theoretical Investigations of N 4 Methylbenzyl 4 Phenylbutanamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein target.
Prediction of Binding Modes and Affinities with Proposed Biological Targets
In a typical study, N-(4-methylbenzyl)-4-phenylbutanamide would be docked into the active site of a proposed biological target, such as an enzyme or a receptor. The simulation predicts various possible binding poses, or "modes," of the ligand within the protein's binding pocket. These predictions are scored based on factors like intermolecular forces and shape complementarity. The scoring function provides an estimate of the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction.
For this compound, potential targets could be hypothesized based on its structural similarity to other known biologically active molecules. The results would typically be presented in a table format.
Table 1: Hypothetical Molecular Docking Results for this compound with Target Proteins
| Proposed Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| Target A | -8.5 | TYR 123, PHE 256, LEU 301 |
| Target B | -7.2 | HIS 88, TRP 150, VAL 205 |
| Target C | -6.9 | ARG 45, ASP 110, ILE 112 |
Note: This data is illustrative and not based on actual experimental results for the specified compound.
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:
Hydrogen Bonding: The amide group (-C(=O)NH-) is a key functional group capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). These bonds with amino acid residues like serine, threonine, or histidine are critical for specificity and affinity.
Hydrophobic Interactions: The two phenyl rings and the aliphatic chain of the molecule can form favorable hydrophobic interactions with nonpolar residues of the protein target, such as leucine, valine, and phenylalanine. These interactions are crucial for anchoring the molecule within the binding site.
Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein.
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This provides a more dynamic picture of the ligand and its interaction with a target compared to the static view from molecular docking.
Analysis of Conformational Flexibility and Stability
MD simulations can reveal the conformational flexibility of this compound. The molecule is not rigid; the bonds can rotate, leading to different three-dimensional shapes (conformers). By simulating the molecule in a solvent (typically water) over a period of nanoseconds, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt. This is crucial because the biologically active conformation may not be the one with the absolute lowest energy in isolation.
Investigation of Protein-Ligand Complex Dynamics
When this compound is simulated while bound to its protein target, MD can assess the stability of the docked pose. Key analyses include monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD value suggests that the ligand remains securely in the binding pocket. These simulations can also reveal how the protein structure might change to accommodate the ligand and the role of water molecules in mediating interactions.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule. These calculations can provide insights into the molecule's reactivity and spectroscopic properties. For this compound, these calculations would determine:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important. The energy gap between them relates to the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the surface of the molecule. It highlights electron-rich regions (electronegative, potential hydrogen bond acceptors) and electron-poor regions (electropositive, potential hydrogen bond donors), which is valuable for understanding intermolecular interactions.
Atomic Charges: Calculations can assign partial charges to each atom in the molecule, providing a more detailed view of its electronic properties.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
Note: This data is illustrative and not based on actual experimental results for the specified compound.
Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)
The electronic behavior and reactivity of this compound can be elucidated by examining its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com FMO theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, computational studies can map the electron density distribution of the HOMO and LUMO across the molecule. The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would likely involve the phenyl and methylbenzyl groups, particularly the regions with higher π-electron density. These are the sites most susceptible to electrophilic attack. Conversely, the LUMO is generally situated over the electron-deficient regions, indicating the sites prone to nucleophilic attack. The amide linkage within the molecule also plays a significant role in its electronic properties due to resonance effects.
The energy of the HOMO is directly related to the ionization potential, representing the energy required to remove an electron, while the LUMO energy is related to the electron affinity, the energy released when an electron is added. By calculating these values, along with the HOMO-LUMO gap, a quantitative prediction of the molecule's reactivity can be established.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | (Value) | Electron-donating ability |
| LUMO Energy | (Value) | Electron-accepting ability |
| HOMO-LUMO Gap | (Value) | Chemical reactivity and stability |
Note: Specific energy values would require dedicated quantum chemical calculations using software like Gaussian or Spartan.
Calculation of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of this compound. researchgate.netmdpi.com These calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of characteristic peaks corresponding to specific functional groups within the molecule, such as the C=O stretch of the amide, the N-H bend, and the aromatic C-H stretches. mdpi.com Similarly, GIAO (Gauge-Including Atomic Orbital) calculations of NMR chemical shifts for ¹H and ¹³C nuclei can provide a theoretical spectrum that assists in the interpretation of experimental NMR data, confirming the molecular structure. researchgate.net
Furthermore, TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net This information is valuable for understanding the photophysical properties of the compound. The accuracy of these predicted spectroscopic parameters is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net
In Silico ADME Prediction for this compound and Analogs
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery and development, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govresearchgate.net By employing computational models, the ADME properties of this compound and its analogs can be estimated, helping to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics. jonuns.comjetir.org
Absorption and Distribution Modeling
Computational models can predict several key parameters related to the absorption and distribution of this compound. These models often utilize quantitative structure-activity relationships (QSAR) and other machine learning techniques based on large datasets of experimentally determined properties. bioascent.com
Key predicted parameters for absorption include human intestinal absorption (HIA) and Caco-2 cell permeability. Distribution is often assessed by predicting parameters like plasma protein binding (PPB) and the volume of distribution (VDss). For instance, a high predicted PPB value would indicate that a significant fraction of the compound will be bound to plasma proteins, reducing its free concentration and potentially its efficacy.
Table 2: Predicted Absorption and Distribution Parameters for this compound
| Parameter | Predicted Value | Implication |
| Human Intestinal Absorption (%) | (Value) | Extent of absorption after oral administration |
| Caco-2 Permeability (nm/s) | (Value) | Intestinal epithelial cell permeability |
| Plasma Protein Binding (%) | (Value) | Extent of binding to plasma proteins |
| Volume of Distribution (L/kg) | (Value) | Tissue distribution of the compound |
Note: Specific values are dependent on the predictive model used (e.g., SwissADME, pkCSM).
Metabolism Pathway Predictions
In silico tools can predict the likely metabolic pathways of this compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. These predictions are based on the reactivity of different parts of the molecule and known metabolic reactions. For this compound, likely metabolic transformations could include hydroxylation of the aromatic rings, N-dealkylation, or amide hydrolysis. Understanding the metabolic fate of a compound is crucial as it can influence its efficacy, duration of action, and potential for drug-drug interactions.
Excretion Properties Forecasting
Computational models can also forecast the primary routes of excretion for this compound and its metabolites. This is often linked to the compound's physicochemical properties, such as its molecular weight and polarity. For example, more polar compounds are typically excreted via the kidneys, while less polar, higher molecular weight compounds are often eliminated through the biliary route. Predictions of total clearance can provide an estimate of the rate at which the compound is removed from the body.
Central Nervous System Permeability Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.govnih.gov In silico models predict CNS permeability based on a combination of physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. bioascent.comresearchgate.net Machine learning and support vector machine (SVM) models have been developed to improve the accuracy of these predictions. nih.gov
For this compound, a prediction of its logBB (logarithm of the brain to plasma concentration ratio) and its classification as BBB+ (permeable) or BBB- (impermeable) can be made. nih.govresearchgate.net These predictions are vital in the early stages of drug discovery to assess the potential of a compound to reach its intended target within the CNS.
Table 3: Predicted CNS Permeability of this compound
| Parameter | Predicted Value | Implication |
| logBB | (Value) | Brain/blood concentration ratio |
| CNS Permeability | (BBB+/BBB-) | Ability to cross the blood-brain barrier |
| P-glycoprotein Substrate | (Yes/No) | Susceptibility to efflux from the brain |
Note: Predictions can be obtained from various online tools and software packages.
Mechanistic Elucidation of N 4 Methylbenzyl 4 Phenylbutanamide Action
Identification of Molecular and Cellular Pathways Affected by N-(4-methylbenzyl)-4-phenylbutanamide
There is currently no published research specifically identifying the molecular and cellular pathways affected by this compound. The biological targets and the subsequent cellular responses to this compound have not been characterized.
Elucidation of Upstream and Downstream Signaling Cascades
Due to the absence of studies on its primary targets, the upstream and downstream signaling cascades modulated by this compound remain unknown. Research is required to determine if this compound interacts with cell surface receptors, intracellular enzymes, or other signaling molecules to initiate a cascade of intracellular events.
Detailed Analysis of Receptor and Enzyme Binding Mechanisms
No data is available regarding the binding of this compound to any specific receptors or enzymes. To understand its mechanism, binding assays would be necessary to identify potential protein targets and characterize the affinity and kinetics of such interactions.
Investigation of Gene Expression Regulation (e.g., mRNA levels)
The effect of this compound on gene expression has not been investigated. Studies involving techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis would be needed to determine if the compound alters the transcription of specific genes. A study on a different compound, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), showed that it affected the expression of 51 different genes involved in various pathways in a mouse model of Parkinson's disease. researchgate.net However, it is crucial to note that these findings cannot be extrapolated to this compound without direct experimental evidence.
Assessment of Protein-Protein Interactions and Post-Translational Modifications
There is no information regarding the influence of this compound on protein-protein interactions or post-translational modifications. Post-translational modifications such as phosphorylation, acetylation, and ubiquitination are critical for regulating protein function, and whether this compound affects these processes is yet to be determined. drugbank.comnih.gov
Future Directions and Translational Research Perspectives for N 4 Methylbenzyl 4 Phenylbutanamide
Development of Next-Generation N-(4-methylbenzyl)-4-phenylbutanamide Analogs with Enhanced Specificity and Potency
The development of next-generation analogs of this compound is a crucial step towards improving its therapeutic potential. The primary goals of these efforts are to enhance potency, selectivity for specific GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1), and to optimize pharmacokinetic properties to increase efficacy and reduce potential off-target effects. tandfonline.com
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be essential to identify key structural motifs that govern its interaction with GABA transporters. This involves synthesizing a library of analogs with variations in the aromatic rings, the butanamide linker, and the benzyl (B1604629) group.
Subtype-Selective Inhibition: Given that different GABA transporter subtypes have distinct physiological roles and distributions in the central nervous system, developing analogs with high selectivity for a single subtype is a major goal. tandfonline.com This could lead to more targeted therapeutic effects with fewer side effects.
Multi-Target Ligands: An emerging concept in drug design is the development of ligands that can modulate multiple targets involved in a disease pathology. tandfonline.com Future analogs could be designed to interact with GABA transporters and other relevant targets, such as cholinesterases or amyloid-β aggregation, which could be beneficial in complex neurodegenerative diseases like Alzheimer's. tandfonline.com
| Analog Design Strategy | Primary Objective | Potential Therapeutic Advantage |
| Scaffold Modification | Elucidate Structure-Activity Relationships (SAR) | Optimized potency and pharmacokinetics |
| Subtype-Selective Targeting | Enhance specificity for GAT1, GAT2, GAT3, or BGT1 | Reduced off-target effects and tailored therapeutic action |
| Multi-Target Ligand Design | Modulate multiple disease-relevant pathways | Broader efficacy in complex multifactorial disorders |
Integration with Advanced Therapeutic Modalities (e.g., Drug Delivery Systems)
A significant hurdle in the development of drugs targeting the central nervous system (CNS) is the blood-brain barrier (BBB), which restricts the passage of most therapeutic agents into the brain. patsnap.comsimbecorion.comdrugtargetreview.com Advanced drug delivery systems offer a promising strategy to overcome this challenge and enhance the therapeutic efficacy of this compound and its analogs.
Future directions in this domain include:
Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility, protect it from degradation, and facilitate its transport across the BBB. nih.govresearchgate.net Surface modifications of these nanoparticles with specific ligands can further enhance targeting to brain endothelial cells. nih.gov
Liposomal Formulations: Liposomes, which are biocompatible vesicles, can encapsulate both hydrophilic and lipophilic drugs. researchgate.net For butyrate derivatives, liposomal delivery has been shown to be an effective strategy. nih.gov This approach could be adapted for this compound to improve its delivery and release characteristics.
Prodrug Strategies: Designing prodrugs of this compound that are more lipophilic and can more readily cross the BBB is another viable approach. Once in the CNS, the prodrug would be converted to the active compound.
| Delivery System | Mechanism of Action | Key Advantages |
| Nanoparticles | Encapsulation and surface modification for enhanced BBB penetration. nih.govresearchgate.net | Improved solubility, protection from degradation, targeted delivery. nih.gov |
| Liposomes | Encapsulation within a lipid bilayer to facilitate transport across membranes. researchgate.net | Biocompatibility, ability to carry various drug types. researchgate.net |
| Prodrugs | Chemical modification to increase lipophilicity and BBB permeability. | Enhanced brain uptake and targeted release of the active compound. |
Exploration of Novel Application Areas for this compound Research
While the primary focus of GABA transporter inhibitors has been on epilepsy and anxiety disorders, the widespread role of GABA in the CNS suggests that this compound and its analogs could have therapeutic potential in a broader range of conditions. patsnap.comresearchgate.net
Potential novel application areas for future research include:
Neurodegenerative Diseases: Dysregulation of GABAergic signaling is implicated in conditions such as Alzheimer's and Parkinson's disease. mdpi.com Investigating the neuroprotective effects of this compound in preclinical models of these diseases is a promising avenue.
Pain Management: GABA transporters are involved in the modulation of pain pathways, and their inhibitors have shown antinociceptive properties. researchgate.net Further studies could explore the efficacy of this compound in various pain models.
Psychiatric Disorders: Beyond anxiety, imbalances in GABAergic neurotransmission are associated with depression and schizophrenia. patsnap.com Exploring the potential of this compound in these disorders could open up new therapeutic possibilities.
Challenges and Opportunities in the Continued Academic Investigation of this compound
The continued academic investigation of this compound faces several challenges that are common in CNS drug development. patsnap.comsimbecorion.com However, these challenges also present opportunities for innovation and deeper understanding.
Challenges:
Blood-Brain Barrier Penetration: As with many CNS drug candidates, ensuring sufficient brain uptake is a major hurdle. patsnap.comsimbecorion.comdrugtargetreview.com
Predictive Preclinical Models: The complexity of CNS disorders makes it difficult to develop animal models that accurately mimic the human condition, which can limit the predictive value of preclinical studies. bmj.comresearchgate.net
Lack of Biomarkers: The absence of reliable biomarkers for many CNS disorders makes it challenging to assess target engagement and therapeutic efficacy in early clinical trials. drugtargetreview.combmj.com
Opportunities:
Advanced Imaging Techniques: The use of advanced imaging techniques, such as positron emission tomography (PET), can help to non-invasively assess the brain uptake and target engagement of this compound and its analogs.
In Silico Drug Design: Computational approaches, including molecular docking and molecular dynamics simulations, can aid in the rational design of new analogs with improved properties.
Repurposing and Combination Therapies: Investigating the potential of this compound in combination with other therapeutic agents could lead to synergistic effects and improved treatment outcomes.
Collaborative Research Frameworks and Interdisciplinary Approaches
The complexity of CNS drug discovery necessitates a collaborative and interdisciplinary approach. Advancing the research on this compound will require the integration of expertise from various fields.
Key aspects of a collaborative framework include:
Public-Private Partnerships: Collaborations between academic institutions and pharmaceutical companies can bridge the gap between basic research and clinical development, providing access to resources and expertise. nih.gov
Interdisciplinary Teams: Bringing together medicinal chemists, pharmacologists, neuroscientists, clinicians, and engineers can foster innovation and a more comprehensive approach to research. ucsf.edu
Open Access Data Sharing: The establishment of platforms for sharing preclinical data can accelerate the research process and avoid duplication of efforts. nih.gov Modern cloud-based platforms can facilitate seamless collaboration among geographically dispersed research teams. forbes.comdrugdiscoverytrends.com
The future development of this compound and its analogs holds promise for addressing unmet needs in the treatment of neurological and psychiatric disorders. Overcoming the inherent challenges of CNS drug development will require a concerted effort that embraces innovation, collaboration, and a deep understanding of the underlying biology of these complex conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
